molecular formula C19H21ClN2O3S B3532760 (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B3532760
M. Wt: 392.9 g/mol
InChI Key: NBCROQFPGIBEBZ-AWNIVKPZSA-N
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Description

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features It contains a tert-butylamino sulfonyl group attached to a phenyl ring, which is further connected to a propenamide moiety substituted with a chlorophenyl group

Properties

IUPAC Name

(E)-N-[4-(tert-butylsulfamoyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-19(2,3)22-26(24,25)17-11-9-16(10-12-17)21-18(23)13-6-14-4-7-15(20)8-5-14/h4-13,22H,1-3H3,(H,21,23)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCROQFPGIBEBZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylamino sulfonyl phenyl intermediate: This step involves the reaction of a phenyl sulfonyl chloride with tert-butylamine under basic conditions to form the tert-butylamino sulfonyl phenyl intermediate.

    Coupling with 4-chlorophenyl propenamide: The intermediate is then coupled with 4-chlorophenyl propenamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Methylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)-2-propenamide
  • N-{4-[(Ethylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)-2-propenamide
  • N-{4-[(Isopropylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)-2-propenamide

Uniqueness

(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is unique due to the presence of the tert-butylamino sulfonyl group, which imparts specific steric and electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
Reactant of Route 2
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(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE

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